N,4-Dimethyl-N-phenylquinolin-2-amine
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Overview
Description
2-Quinolinamine, N,4-dimethyl-N-phenyl- is a chemical compound with the molecular formula C17H16N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
The synthesis of 2-Quinolinamine, N,4-dimethyl-N-phenyl- can be achieved through several methods. One common approach involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . Another method includes transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . These methods are designed to optimize yield and minimize environmental impact.
Chemical Reactions Analysis
2-Quinolinamine, N,4-dimethyl-N-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to reduce the compound, altering its chemical structure.
Substitution: This compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include sodium azide, transition metals, and ionic liquids. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Quinolinamine, N,4-dimethyl-N-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It serves as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Quinolinamine, N,4-dimethyl-N-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-Quinolinamine, N,4-dimethyl-N-phenyl- can be compared with other similar compounds, such as:
4,6-dimethyl-N-phenyl-2-quinolinamine: This compound shares a similar structure but differs in the position of the methyl groups.
2-methylquinoline: Another derivative of quinoline, known for its biological activities.
The uniqueness of 2-Quinolinamine, N,4-dimethyl-N-phenyl- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
62093-18-9 |
---|---|
Molecular Formula |
C17H16N2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
N,4-dimethyl-N-phenylquinolin-2-amine |
InChI |
InChI=1S/C17H16N2/c1-13-12-17(18-16-11-7-6-10-15(13)16)19(2)14-8-4-3-5-9-14/h3-12H,1-2H3 |
InChI Key |
VLRJYAGMXALSRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N(C)C3=CC=CC=C3 |
Origin of Product |
United States |
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